N-Desisopropyl Delavirdine-d8
Description
N-Desisopropyl Delavirdine-d8 is a deuterated analog of N-Desisopropyl Delavirdine, a metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Delavirdine. The compound is isotopically labeled with eight deuterium atoms, replacing hydrogen at specific positions (SIL type: Deuterium) . Key properties include:
- Molecular Formula: C₁₉D₈H₁₄N₆O₄S
- Molecular Weight: 438.53 g/mol
- Exact Mass: 438.193
- Transport Conditions: Room temperature .
Deuterated analogs like this are primarily used as internal standards in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic studies, ensuring precise quantification of parent drugs and metabolites in biological matrices .
Properties
Molecular Formula |
C₁₉H₁₄D₈N₆O₃S |
|---|---|
Molecular Weight |
422.53 |
Synonyms |
N-[2-[[4-(3-Amino-2-pyridinyl)-1-piperazinyl]carbonyl]-1H-indol-5-yl]methanesulfonamide-d8; 1-(3-Amino-2-pyridinyl)-4-[[5-[(methylsulfonyl)amino]-1H-indol-2-yl]carbonyl]piperazine-d8; N-Desisopropyldelavirdine-d8; U 96183-d8_x000B_ |
Origin of Product |
United States |
Comparison with Similar Compounds
6’-Hydroxy N-Desisopropyl Delavirdine-d8
Key Attributes :
Differentiating Factors :
N-Desisopropyl Delavirdine N-Sulfate-d8
Key Attributes :
Differentiating Factors :
- The sulfate moiety (-SO₃H) significantly increases molecular weight and alters charge distribution, affecting bioavailability and protein-binding affinity. Sulfation is a Phase II metabolic conjugation reaction, making this compound a critical reference for identifying sulfated metabolites.
- Applications: Used in studies exploring hepatic sulfotransferase activity or drug-drug interactions .
Comparative Data Table
Research Implications
- Stability and Handling : All three compounds are made-to-order with short shelf lives, requiring stringent storage conditions (e.g., room temperature transport) to maintain isotopic integrity .
- Analytical Utility: Deuterium labeling ensures minimal interference from endogenous compounds in LC-MS, enabling high sensitivity. The hydroxy and sulfate derivatives are indispensable for mapping Delavirdine’s metabolic fate .
- Pharmacokinetic Relevance : Structural differences directly impact solubility, membrane permeability, and clearance rates. For instance, sulfated metabolites typically exhibit faster renal excretion due to increased hydrophilicity .
Q & A
Q. What ethical safeguards are critical when using this compound in preclinical studies involving animal models?
- Methodological Answer : Adhere to ARRIVE guidelines for experimental design, including randomization, blinding, and power analysis to minimize animal use. Obtain approval from institutional animal care committees and disclose all adverse events in publications. Use humane endpoints (e.g., weight loss >20%) to terminate experiments early if necessary .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
